
Spectroscopic data of 1-Monomyristin (FTIR,
NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Monomyristin

Cat. No.: B1141632 Get Quote

Spectroscopic Profile of 1-Monomyristin: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Monomyristin (also known as glycerol 1-myristate), a monoglyceride with significant interest in

pharmaceutical and biomedical research. The following sections detail its characteristic

spectral features obtained through Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear

Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Detailed experimental protocols are provided to ensure reproducibility, and key analytical

workflows are visualized for enhanced clarity.

Chemical Structure
1-Monomyristin is a monoacylglycerol consisting of a glycerol backbone esterified at the C-1

position with myristic acid, a saturated fatty acid with 14 carbon atoms.

Chemical Formula: C₁₇H₃₄O₄[1]

Molecular Weight: 302.45 g/mol [1][2]

Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1141632?utm_src=pdf-interest
https://www.benchchem.com/product/b1141632?utm_src=pdf-body
https://www.benchchem.com/product/b1141632?utm_src=pdf-body
https://www.benchchem.com/product/b1141632?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6432237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6432237/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1-Monomyristin.

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Assignment

3456 (broad) O-H stretching (hydroxyl groups)[3]

2916 C-H stretching (aliphatic)[3]

1735 C=O stretching (ester)[3]

1465 CH₂ bending[3]

1180 C-O stretching (ester)[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

0.87 t 3H -CH₃[3]

1.27 m 20H -(CH₂)₁₀-[3]

1.63 q 2H -CH₂-CH₂-CO[3]

2.18 s 2H -OH[3]

2.35 t 2H -CH₂-CO[3]

3.60 dod 1H -CH₂-OH (glycerol)[3]

3.70 dod 1H -CH₂-OH (glycerol)[3]

3.93 q 1H CH-OH (glycerol)[3]

4.13-4.31 m 2H
-CH₂-OOC- (glycerol)

[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (ppm) Carbon Assignment

63.35 Glycerol C-3 (-CH₂OH)[3]

65.16 Glycerol C-1 (-CH₂OOC-)[3]

70.28 Glycerol C-2 (-CHOH)[3]

173.54 Ester Carbonyl (C=O)[3]

Note: The chemical shifts for the aliphatic carbons of the myristoyl chain typically appear in the

range of 14-34 ppm, but were not explicitly listed in the cited source.

Mass Spectrometry (MS)
m/z Ion

303 [M+H]⁺[3]

325.237 [M+Na]⁺[4]

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 1-Monomyristin,

designed to provide a clear and reproducible workflow for researchers.

FTIR Spectroscopy Protocol
This protocol outlines the steps for acquiring an FTIR spectrum of 1-Monomyristin using the

Attenuated Total Reflectance (ATR) technique.

Sample Preparation:

Ensure the 1-Monomyristin sample is a solid, fine powder. If necessary, gently grind the

sample using an agate mortar and pestle.

No further sample preparation is typically required for ATR-FTIR.

Instrumentation:
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A Fourier-Transform Infrared Spectrometer equipped with a Universal Attenuated Total

Reflectance (UATR) accessory is used.[5]

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal to account for atmospheric

and instrumental interferences.

Place a small amount of the 1-Monomyristin powder onto the diamond crystal of the

UATR accessory.

Apply pressure using the built-in clamp to ensure good contact between the sample and

the crystal.

Collect the sample spectrum over a range of 4000 to 600 cm⁻¹ with a spectral resolution of

4 cm⁻¹.[5]

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-

noise ratio.[5]

Data Processing:

The instrument software automatically ratios the sample spectrum against the background

spectrum to generate the absorbance spectrum.

Perform baseline correction and spectral normalization as needed to facilitate

interpretation and comparison.

Sample Preparation Data Acquisition

Data Processing

1-Monomyristin (Solid) Load Sample on ATR

Record Background Acquire Spectrum Baseline Correction
Normalization FTIR Spectrum
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Click to download full resolution via product page

FTIR Experimental Workflow

NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol describes the preparation and analysis of 1-Monomyristin using high-resolution

NMR spectroscopy.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 1-Monomyristin.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.[6]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Vortex the mixture until the sample is completely dissolved.

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe

for ¹H and ¹³C detection.

Data Acquisition:

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-90° pulse angle, a sufficient number of scans (e.g., 16-

64) for good signal-to-noise, a relaxation delay of 1-5 seconds, and a spectral width

covering the expected proton chemical shift range (e.g., 0-12 ppm).

¹³C NMR:
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Acquire a one-dimensional carbon spectrum with proton decoupling.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or

more) and a longer relaxation delay may be required.

The spectral width should encompass the expected carbon chemical shift range (e.g., 0-

200 ppm).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Perform phase and baseline corrections on the resulting spectra.

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Reference the chemical shifts to the internal standard (TMS at 0 ppm).

Sample Preparation

Data Acquisition

Data Processing

Weigh 1-Monomyristin Dissolve in CDCl3
with TMS Transfer to NMR Tube Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Fourier Transform
Phase & Baseline Correction Integrate & Reference NMR Spectra

Click to download full resolution via product page

NMR Experimental Workflow

Mass Spectrometry Protocol (LC-MS)
This protocol details a general procedure for the analysis of 1-Monomyristin using Liquid

Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:
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Prepare a stock solution of 1-Monomyristin in a suitable organic solvent (e.g., methanol

or isopropanol) at a concentration of approximately 1 mg/mL.

Perform serial dilutions to create working solutions at appropriate concentrations for LC-

MS analysis (e.g., 1-10 µg/mL).

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation:

A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole

Time-of-Flight (Q-TOF) or Orbitrap).

LC-MS Analysis:

Liquid Chromatography:

Use a reverse-phase C18 column.

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A)

and acetonitrile with 0.1% formic acid (B).

The gradient can be programmed to start with a high percentage of A and gradually

increase the percentage of B to elute the analyte.

Mass Spectrometry:

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting

the precursor ion of 1-Monomyristin (e.g., m/z 303.25) and acquiring the product ion

spectrum.

Data Analysis:
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Process the raw data using the instrument's software.

Extract the ion chromatogram for the expected m/z of 1-Monomyristin to determine its

retention time.

Analyze the mass spectrum to confirm the molecular weight and the MS/MS spectrum to

verify the fragmentation pattern.

Sample Preparation LC-MS Analysis Data Analysis

Prepare Stock Solution Serial Dilution Filter Sample Inject into LC-MS Chromatographic
Separation

Mass Detection (MS)
& Fragmentation (MS/MS) Process Raw Data Analyze Spectra

& Chromatograms Mass Spectrum

Click to download full resolution via product page

LC-MS Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data of 1-Monomyristin (FTIR, NMR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1141632#spectroscopic-data-of-1-monomyristin-ftir-
nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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